molecular formula C23H25N3O4S2 B2950779 Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 946268-97-9

Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2950779
CAS No.: 946268-97-9
M. Wt: 471.59
InChI Key: NBTOQKNYLVNLJK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a thiophene-based carboxylate ester featuring a 4-methylphenyl substituent at the 4-position and a piperazinyl sulfonyl group at the 3-position of the thiophene ring. This compound is structurally related to kinase inhibitors and serotonin/dopamine receptor modulators, where the sulfonamide-piperazine motif is a common pharmacophore .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-30-23(27)21-22(19(16-31-21)18-9-7-17(2)8-10-18)32(28,29)26-14-12-25(13-15-26)20-6-4-5-11-24-20/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTOQKNYLVNLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound consists of a thiophene ring substituted with an ethyl ester group and a sulfonamide moiety linked to a piperazine derivative and a pyridine ring. Its molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S.

PropertyValue
Molecular FormulaC20H24N4O3S
Molecular Weight396.49 g/mol
SolubilitySoluble in DMSO and ethanol

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Preliminary studies suggest potential anti-tubercular properties, as it may inhibit the growth of Mycobacterium tuberculosis.

Case Studies and Research Findings

  • Anti-Tubercular Activity :
    • A study evaluated several derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds similar to this compound showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant potency against the pathogen .
    • The most active compounds demonstrated IC90 values between 3.73 and 40.32 μM, suggesting that modifications to the structure can enhance efficacy .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays on HEK-293 cells revealed that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications .
  • Molecular Docking Studies :
    • Molecular docking studies indicated that the compound could effectively bind to target proteins involved in the pathogenicity of Mycobacterium tuberculosis, suggesting a mechanism for its observed biological activity .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-tubercularIC50: 1.35 - 2.18 μM
CytotoxicityLow toxicity to HEK-293 cells
Binding AffinityEffective binding in docking studies

Comparison with Similar Compounds

Structural Differences :

  • Piperazine Substituent : The fluorophenyl group replaces the pyridin-2-yl group in the target compound.
  • Molecular Formula : C₂₄H₂₅FN₂O₄S₂ vs. C₂₄H₂₅N₃O₄S₂ (target).
  • Molecular Weight : 488.6 g/mol vs. ~483.5 g/mol (estimated for the target).

Pharmacological Implications :

  • The fluorophenyl group increases lipophilicity (clogP ≈ 4.2 vs.
  • The absence of a pyridine nitrogen eliminates a hydrogen-bond acceptor site, which may lower affinity for receptors requiring polar interactions (e.g., 5-HT₆ or D₂-like dopamine receptors) .

Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate

Structural Differences :

  • Thiophene Substituents: A hydrophilic amino-hydroxybutyl chain replaces the sulfonamide-piperazine group.
  • Molecular Formula: C₁₄H₂₁NO₄S vs. C₂₄H₂₅N₃O₄S₂ (target).

Pharmacological Implications :

  • The amino and hydroxyl groups confer high polarity (clogP ≈ 1.5), favoring solubility but limiting membrane permeability.
  • Likely targets hydrolytic enzymes (e.g., esterases) or transporters rather than GPCRs .

(4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate

Structural Differences :

  • Piperazine Substituent : Pyrimidin-2-yl-phenyl vs. pyridin-2-yl in the target.
  • Core Structure : Indazole-pyridine vs. thiophene.

Pharmacological Implications :

  • The larger scaffold may reduce oral bioavailability due to higher molecular weight (~750 g/mol) .

Data Table: Key Structural and Pharmacokinetic Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Substituent clogP (Predicted) Key Pharmacological Targets
Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (Target) C₂₄H₂₅N₃O₄S₂ ~483.5 Pyridin-2-yl 3.8 Serotonin/Dopamine receptors, Kinases
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate C₂₄H₂₅FN₂O₄S₂ 488.6 2-Fluorophenyl 4.2 CNS receptors (enhanced permeability)
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate C₁₄H₂₁NO₄S 299.4 N/A 1.5 Enzymes/Transporters
(4E)-cyclooct-4-en-1-yl N-{...piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}...carbamate C₄₃H₄₈N₁₀O₆S ~750.0 Pyrimidin-2-yl-phenyl 2.9 Tyrosine Kinases

Discussion of Research Findings

  • Receptor Binding : The pyridin-2-yl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT₆, Ki = 12 nM) compared to fluorophenyl analogues (Ki = 45 nM), as demonstrated in radioligand assays .
  • Metabolic Stability : Fluorophenyl derivatives exhibit longer half-lives (t₁/₂ = 6.2 h in human liver microsomes) than pyridinyl variants (t₁/₂ = 3.8 h), attributed to reduced oxidative metabolism .
  • Solubility: The target compound’s aqueous solubility (0.8 mg/mL at pH 7.4) is lower than amino-hydroxybutyl derivatives (12 mg/mL) but comparable to fluorophenyl analogues (1.1 mg/mL) .

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